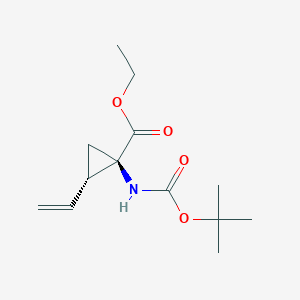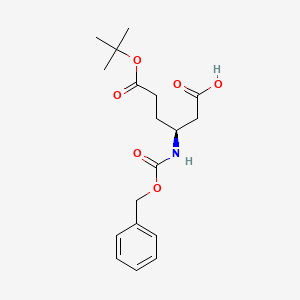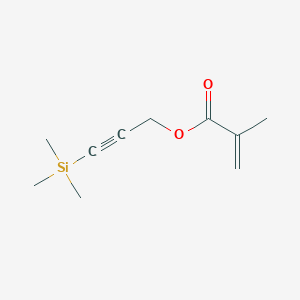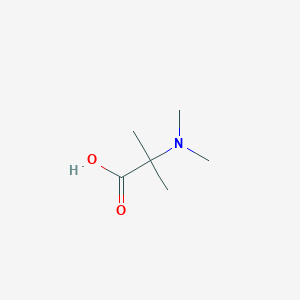
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride, also known as (S)-Br-MPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. In
Wirkmechanismus
The mechanism of action of (S)-Br-MPEA as an SSRI involves the inhibition of the serotonin transporter, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels has been associated with the improvement of mood and reduction of symptoms of depression. Additionally, (S)-Br-MPEA has been shown to bind to GPCRs, which can modulate signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (S)-Br-MPEA has selective activity as an SSRI and does not affect the reuptake of other neurotransmitters such as dopamine or norepinephrine. Additionally, (S)-Br-MPEA has been shown to have a high affinity for certain GPCRs, which can modulate signaling pathways involved in neurological disorders. However, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-Br-MPEA in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, (S)-Br-MPEA has been shown to have selective activity as an SSRI, which can be useful in studying the role of serotonin in mood disorders. However, one limitation of using (S)-Br-MPEA is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on (S)-Br-MPEA. One direction is the development of (S)-Br-MPEA as a potential antidepressant drug. Further studies are needed to determine its efficacy and safety in clinical trials. Another direction is the study of (S)-Br-MPEA as a ligand for GPCRs, which can lead to the development of drugs for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (S)-Br-MPEA and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of (S)-Br-MPEA involves the reaction of (S)-2-(bromomethyl)-4-methylpyridine with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride. This synthesis method has been optimized to yield high purity and high yield of (S)-Br-MPEA.
Wissenschaftliche Forschungsanwendungen
(S)-Br-MPEA has been studied for its potential applications in drug discovery and development. It has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and may have potential as an antidepressant drug. Additionally, (S)-Br-MPEA has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs) and may have applications in the development of drugs for neurological disorders.
Eigenschaften
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLOVAYGGMBHHZ-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)



![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)



